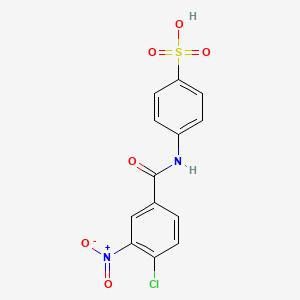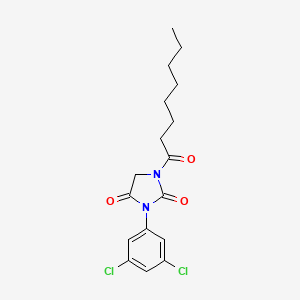![molecular formula C20H13Br2NO B14363230 6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole CAS No. 90178-61-3](/img/structure/B14363230.png)
6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole is a complex organic compound featuring a brominated indole core with a phenyl group substituted with a bromophenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by a Suzuki-Miyaura coupling reaction to introduce the bromophenoxyphenyl group. The reaction conditions often involve the use of palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mécanisme D'action
The mechanism of action for 6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenol: A simpler brominated phenol derivative.
6-Bromo-2-phenyl-(4H)-4-benzopyranone: Another brominated compound with a different core structure.
Phenacyl Bromide: A brominated acetophenone derivative.
Propriétés
| 90178-61-3 | |
Formule moléculaire |
C20H13Br2NO |
Poids moléculaire |
443.1 g/mol |
Nom IUPAC |
6-bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole |
InChI |
InChI=1S/C20H13Br2NO/c21-15-5-9-18(10-6-15)24-17-7-2-13(3-8-17)19-11-14-1-4-16(22)12-20(14)23-19/h1-12,23H |
Clé InChI |
SXFNEUDXSTTWJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)Br)OC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-Methoxyphenyl)methyl]sulfanyl}tetrahydropyrimidin-2(1H)-one](/img/structure/B14363149.png)
![4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide](/img/no-structure.png)



![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)


